molecular formula C22H20N4OS B6222159 4-[6-methyl-5-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]morpholine CAS No. 1298619-26-7

4-[6-methyl-5-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]morpholine

Cat. No.: B6222159
CAS No.: 1298619-26-7
M. Wt: 388.5
InChI Key:
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Description

4-[6-methyl-5-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]morpholine is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound contains multiple aromatic rings and heteroatoms, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-methyl-5-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]morpholine typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. Additionally, the use of catalysts and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-[6-methyl-5-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Bases: Sodium hydride, potassium tert-butoxide

    Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups .

Scientific Research Applications

4-[6-methyl-5-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]morpholine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 4-[6-methyl-5-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with thieno[2,3-d]pyrimidine or pyridine moieties, such as:

  • Thieno[2,3-d]pyrimidine derivatives
  • Pyridine-containing compounds
  • Morpholine derivatives

Uniqueness

The uniqueness of 4-[6-methyl-5-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]morpholine lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1298619-26-7

Molecular Formula

C22H20N4OS

Molecular Weight

388.5

Purity

95

Origin of Product

United States

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